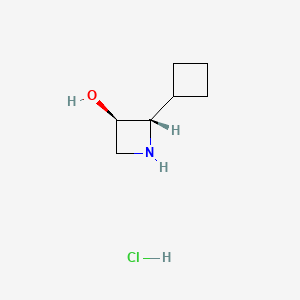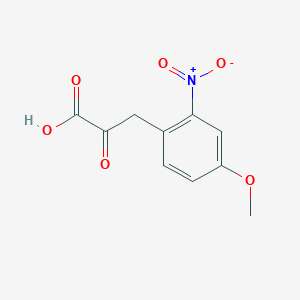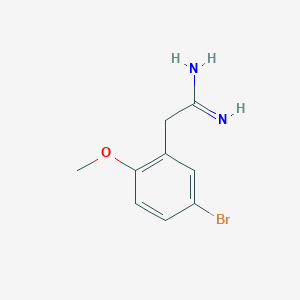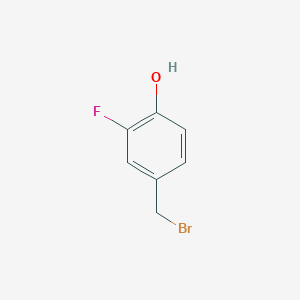![molecular formula C9H16N2 B15321914 2-(Bicyclo[2.2.1]heptan-2-yl)acetimidamide](/img/structure/B15321914.png)
2-(Bicyclo[2.2.1]heptan-2-yl)acetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bicyclo[2.2.1]heptan-2-yl)acetimidamide is a chemical compound with the molecular formula C9H16N2. It features a bicyclo[2.2.1]heptane ring system, which is a common structural motif in organic chemistry due to its rigidity and stability. This compound is of interest in various fields of scientific research, including organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)acetimidamide typically involves the reaction of bicyclo[2.2.1]heptan-2-ylamine with acetic acid derivatives. One common method is the reaction of bicyclo[2.2.1]heptan-2-ylamine with acetic anhydride, followed by the addition of ammonia to form the imidamide group. The reaction conditions usually involve moderate temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bicyclo[2.2.1]heptan-2-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the imidamide group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium halides in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated compounds, ethers.
Applications De Recherche Scientifique
2-(Bicyclo[2.2.1]heptan-2-yl)acetimidamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-(Bicyclo[2.2.1]heptan-2-yl)acetimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bicyclo[2.2.1]heptane-2-carboxamide
- Methyl 2-(bicyclo[2.2.1]heptan-2-yl)acetate
- Bicyclo[2.2.1]hept-2-ene
Uniqueness
2-(Bicyclo[2.2.1]heptan-2-yl)acetimidamide is unique due to its imidamide functional group, which imparts distinct chemical reactivity and biological activity compared to other bicyclo[2.2.1]heptane derivatives. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C9H16N2 |
|---|---|
Poids moléculaire |
152.24 g/mol |
Nom IUPAC |
2-(2-bicyclo[2.2.1]heptanyl)ethanimidamide |
InChI |
InChI=1S/C9H16N2/c10-9(11)5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2,(H3,10,11) |
Clé InChI |
JCLNIXINGQAFNJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1CC2CC(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B15321848.png)
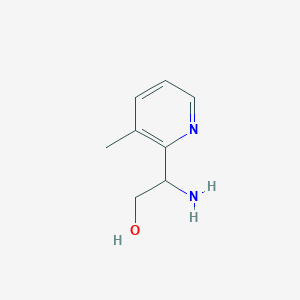
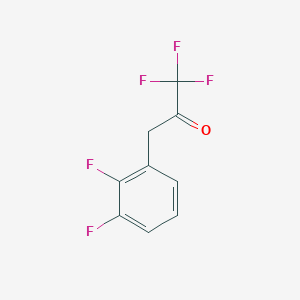
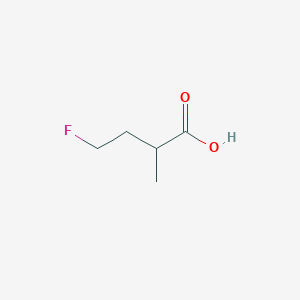


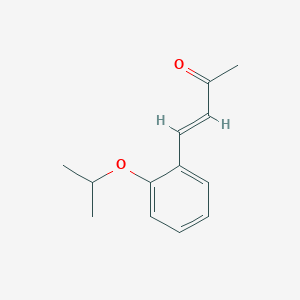


![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-difluoro-4-methylpiperidine-4-carboxylicacid](/img/structure/B15321903.png)
